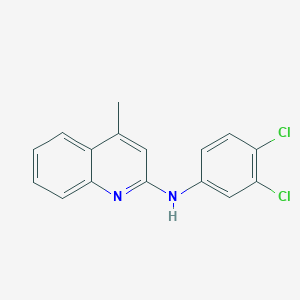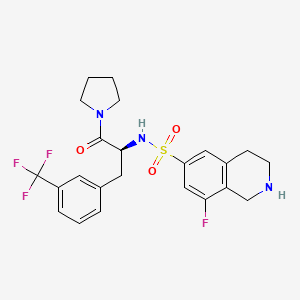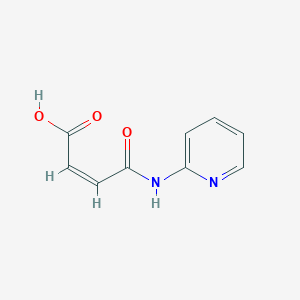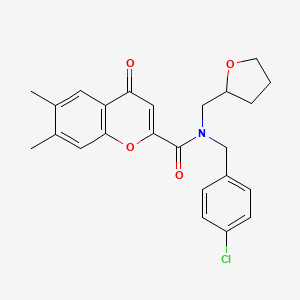
2-(Dimethylamino)-2-(4-ethylphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-2-(4-ethylphenyl)acetic acid is an organic compound characterized by the presence of a dimethylamino group and an ethyl-substituted phenyl ring attached to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-(4-ethylphenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylbenzaldehyde and dimethylamine.
Formation of Intermediate: The 4-ethylbenzaldehyde undergoes a condensation reaction with dimethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced, often using a reducing agent such as sodium borohydride, to form the corresponding amine.
Carboxylation: The amine is then carboxylated using carbon dioxide under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)-2-(4-ethylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(Dimethylamino)-2-(4-ethylphenyl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of dimethylamino and ethylphenyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-(Dimethylamino)-2-(4-ethylphenyl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ethylphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of biological targets and pathways, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)-2-phenylacetic acid: Lacks the ethyl group on the phenyl ring.
2-(Dimethylamino)-2-(4-methylphenyl)acetic acid: Contains a methyl group instead of an ethyl group on the phenyl ring.
2-(Dimethylamino)-2-(4-chlorophenyl)acetic acid: Contains a chlorine atom on the phenyl ring.
Uniqueness
2-(Dimethylamino)-2-(4-ethylphenyl)acetic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are valuable in research and industrial applications.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
2-(dimethylamino)-2-(4-ethylphenyl)acetic acid |
InChI |
InChI=1S/C12H17NO2/c1-4-9-5-7-10(8-6-9)11(12(14)15)13(2)3/h5-8,11H,4H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
GZEPQFPCFILENK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(C(=O)O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-benzyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12118692.png)
![2-Pyridinamine, 3-[(2-chloro-4-fluorophenyl)methoxy]-](/img/structure/B12118695.png)


![N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B12118713.png)



![4-[(2E)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]-1-hydroxyethyl]-1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B12118754.png)

![Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester](/img/structure/B12118764.png)
![2-amino-1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12118773.png)


